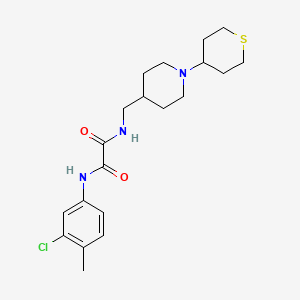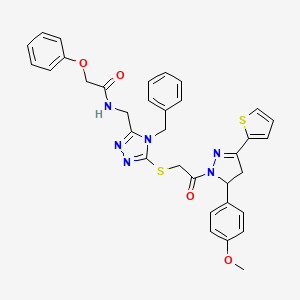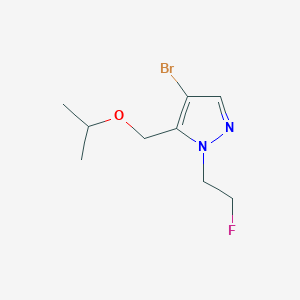![molecular formula C14H16N4O2 B2696960 4-Propyl-2-[(pyridin-3-ylmethyl)amino]pyrimidine-5-carboxylic acid CAS No. 1340756-25-3](/img/structure/B2696960.png)
4-Propyl-2-[(pyridin-3-ylmethyl)amino]pyrimidine-5-carboxylic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-Propyl-2-[(pyridin-3-ylmethyl)amino]pyrimidine-5-carboxylic acid, also known by its chemical formula C₁₆H₁₈N₄O₂ , is a heterocyclic compound. It belongs to the class of pyridinecarboxylic acids , specifically the isonicotinic acid isomer . This compound exhibits intriguing pharmacological properties and has been studied extensively.
3.
Molecular Structure Analysis
The molecular structure of this compound consists of a pyrimidine ring fused with a pyridine ring. The pyridin-3-ylmethyl group is attached to the pyrimidine nitrogen, and the propyl group is positioned at the 4-position. The carboxylic acid group is located at the 5-position. Single-crystal X-ray diffraction studies reveal the precise arrangement of atoms and bond angles .
Aplicaciones Científicas De Investigación
Heterocyclic Compound Synthesis
Research on fused pyridine carboxylic acids, such as those involving pyrazolo[3,4-b]pyridines and pyrido[2,3-d]pyrimidines, demonstrates the versatility of pyrimidine derivatives in generating libraries of heterocyclic compounds. These compounds undergo various combinatorial transformations, including amide coupling and esterification, highlighting their potential as building blocks in organic synthesis and drug discovery (Volochnyuk et al., 2010).
Coordination Complexes and Crystal Engineering
The synthesis of coordination complexes involving pyrimidine units, as seen in the preparation of complexes with pyridylimino acidato ligands, showcases the utility of pyrimidine derivatives in inorganic chemistry. These complexes can serve as robust building blocks for crystal engineering, potentially leading to materials with novel properties (García‐Rodríguez & Miguel, 2006).
Peptidomimetics and Amino Acid Analogues
The development of unnatural amino acids, such as 2-amino-4-pyrrolidinothieno[2,3-d]pyrimidine-6-carboxylic acid, for use as building blocks in the synthesis of peptidomimetics, underscores the importance of pyrimidine derivatives in medicinal chemistry. These compounds can be used to create novel peptide and protein analogues with potential therapeutic applications (Bissyris et al., 2005).
Nonlinear Optical Materials
Studies on the synthesis and characterization of pyrimidine derivatives, particularly those focusing on their electronic and nonlinear optical properties, reveal the potential of these compounds in the development of materials for optoelectronic applications. The exploration of thiopyrimidine derivatives for their nonlinear optical characteristics indicates that pyrimidine-based compounds could contribute to advances in photonic technologies (Hussain et al., 2020).
Antimicrobial and Anticancer Agents
The synthesis of novel pyrazolopyrimidines derivatives and their evaluation as anticancer and anti-5-lipoxygenase agents illustrate the ongoing research into the therapeutic potential of pyrimidine derivatives. These studies are a testament to the role of pyrimidine scaffolds in the discovery of new drugs with diverse biological activities (Rahmouni et al., 2016).
Propiedades
IUPAC Name |
4-propyl-2-(pyridin-3-ylmethylamino)pyrimidine-5-carboxylic acid |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H16N4O2/c1-2-4-12-11(13(19)20)9-17-14(18-12)16-8-10-5-3-6-15-7-10/h3,5-7,9H,2,4,8H2,1H3,(H,19,20)(H,16,17,18) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GPRQFOYKCRLRQD-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC1=NC(=NC=C1C(=O)O)NCC2=CN=CC=C2 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H16N4O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
272.30 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![1-Methyl-4-{4-[(1-{[5-(trifluoromethyl)-1,3,4-oxadiazol-2-yl]methyl}piperidin-4-yl)oxy]but-2-yn-1-yl}piperazine](/img/structure/B2696877.png)



![2-[(3-butoxybenzoyl)amino]-N-methyl-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxamide](/img/structure/B2696881.png)



![N-(2-(2-(3,5-dimethyl-1H-pyrazol-1-yl)thiazol-4-yl)ethyl)benzo[c][1,2,5]thiadiazole-5-carboxamide](/img/structure/B2696885.png)
![2-[3-methyl-5-(trifluoromethyl)-1H-pyrazol-1-yl]-4-(4-nitrophenyl)-1,3-thiazole](/img/structure/B2696887.png)

![(3E)-3-{[(2,4-dichlorophenyl)methoxy]imino}propanenitrile](/img/structure/B2696894.png)
![ethyl 4-{[3-methyl-2,6-dioxo-7-(2-oxopropyl)-2,3,6,7-tetrahydro-1H-purin-8-yl]methyl}piperazine-1-carboxylate](/img/structure/B2696897.png)
![4-[bis(2-methylpropyl)sulfamoyl]-N-[5-(2-chlorophenyl)-1,3,4-oxadiazol-2-yl]benzamide](/img/structure/B2696899.png)